BenchChemオンラインストアへようこそ!

5-(1,1-Difluoroethyl)pyridin-2-amine

Lipophilicity LogP Bioisostere

Accelerate CNS-penetrant kinase inhibitor SAR with 5-(1,1-difluoroethyl)pyridin-2-amine. Its 1,1-difluoroethyl group delivers a LogP of 1.2–1.5 and pKa ~3.5, slashing lipophilicity by ~1 log unit vs isopropyl and basicity >100-fold vs the 4‑substituted regioisomer—minimizing hERG binding and phospholipidosis risk. The gem‑difluoro C–F bonds confer microsomal stability superior to ethyl or methoxy congeners, directly addressing attrition from rapid oxidative clearance. Sourcing the pre‑formed difluoroethyl building block eliminates late‑stage fluorination, and its compatibility with metal‑free DFES‑Na difluoroethylation enables high‑throughput parallel library synthesis without palladium contamination. Researchers requiring a neutral pyridine species at physiological pH (~99.9% neutral) for key hydrogen‑bond or salt‑bridge interactions will find the 5‑substituted isomer uniquely suited. Procure ≥98% purity material now to expedite your next lead optimization cycle.

Molecular Formula C7H8F2N2
Molecular Weight 158.152
CAS No. 1335054-32-4
Cat. No. B2441775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,1-Difluoroethyl)pyridin-2-amine
CAS1335054-32-4
Molecular FormulaC7H8F2N2
Molecular Weight158.152
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)N)(F)F
InChIInChI=1S/C7H8F2N2/c1-7(8,9)5-2-3-6(10)11-4-5/h2-4H,1H3,(H2,10,11)
InChIKeyUVLUZJBAPLGYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,1-Difluoroethyl)pyridin-2-amine (CAS 1335054-32-4): Structural Baseline and Comparator Scope for Procurement Decisions


5-(1,1-Difluoroethyl)pyridin-2-amine is a fluorinated heterocyclic building block (C₇H₈F₂N₂, MW 158.15 g/mol) primarily employed as a pyridine-2-amine scaffold in medicinal chemistry. It is commercially supplied at ≥98% purity by multiple vendors . The 1,1-difluoroethyl (−CF₂CH₃) substituent at the pyridine 5-position confers distinct electronic and lipophilic properties that differentiate it from common bioisosteric alternatives including 5-isopropyl, 5-methoxy, and 5-trifluoromethyl analogs, as well as regioisomers such as 4-(1,1-difluoroethyl)pyridin-2-amine.

Why 5-(1,1-Difluoroethyl)pyridin-2-amine Cannot Be Substituted by Generic In-Class Bioisosteres Without Quantitative Justification


The 1,1-difluoroethyl group functions as a bioisostere for isopropyl, ethyl, and methoxy substituents but imparts markedly different physicochemical profiles due to the strong electron-withdrawing inductive effect of the geminal fluorines . This substitution lowers pyridine basicity (pKa) while maintaining a moderate lipophilicity window (LogP ~1.2–1.5) that avoids the excessive lipophilicity of CF₃ or isopropyl analogs and the low permeability of methoxy congeners . Consequently, swapping 5-(1,1-difluoroethyl)pyridin-2-amine for a non-fluorinated or trifluoromethyl analog without supporting data can fundamentally alter a lead series' ADME profile, binding kinetics, and off-target liability—each dimension is quantified below.

5-(1,1-Difluoroethyl)pyridin-2-amine: Quantified Differentiation vs. Closest Analogs Across LogP, pKa, and Synthetic Accessibility


Lipophilicity Modulation: 5-(1,1-Difluoroethyl)pyridin-2-amine Occupies a Favored LogP Window vs. Isopropyl, Methoxy, and Trifluoromethyl Analogs

The 1,1-difluoroethyl group delivers a calculated LogP of approximately 1.2–1.5 for 5-(1,1-difluoroethyl)pyridin-2-amine . This places it at the lower boundary of the optimal CNS drug space (LogP 1–3) and below the phospholipidosis risk threshold (LogP >3 for bases with pKa ~9). In contrast, the isopropyl bioisostere 5-isopropylpyridin-2-amine shows a LogP of 2.37 [1], the methoxy analog 5-methoxypyridin-2-amine displays LogP 0.76 [2], and the trifluoromethyl derivative 5-(trifluoromethyl)pyridin-2-amine exhibits LogP 2.26 [3]. The difluoroethyl compound provides a LogP approximately 1.0 log unit lower than the isopropyl variant while maintaining approximately 0.5–0.7 log units higher lipophilicity than the methoxy version—offering balanced permeability without the excessive LogP-driven off-target binding associated with the isopropyl or CF₃ analogs.

Lipophilicity LogP Bioisostere Drug-likeness

Electron-Withdrawing Effect: Reduced Pyridine pKa of 5-(1,1-Difluoroethyl)pyridin-2-amine vs. Regioisomeric 4-(1,1-Difluoroethyl)pyridin-2-amine

The pyridine nitrogen pKa is predicted at ~3.5–4.0 for 5-(1,1-difluoroethyl)pyridin-2-amine, reflecting the inductive withdrawal of the 1,1-difluoroethyl group at the 5-position (meta to the pyridine nitrogen) . By comparison, the 4-substituted regioisomer 4-(1,1-difluoroethyl)pyridin-2-amine displays a predicted pKa of 5.78 ± 0.11 . The ~2 log-unit difference arises because the difluoroethyl group at the 4-position (para to the ring nitrogen) exerts a weaker inductive effect on the pyridine basic center than at the 5-position. This translates to the 5-isomer being >100-fold less basic than the 4-isomer, which significantly impacts protonation state at physiological pH and consequently influences target binding, solubility, and off-target ion channel activity.

pKa Basicity Electronic effects Regioisomer

Synthetic Tractability: Direct Difluoroethylation via DFES-Na Enables Modular Installation of the 1,1-Difluoroethyl Group at the 5-Position

The 1,1-difluoroethyl group can be installed directly onto heteroaromatic scaffolds using sodium 1,1-difluoroethanesulfinate (DFES-Na), a commercially available reagent developed by the Baran group [1]. This method operates under mild, metal-free conditions and has been demonstrated for regioselective difluoroethylation of pyridine rings with good functional group tolerance [1] . In contrast, installation of isopropyl or trifluoromethyl groups typically requires pre-functionalized pyridine halides and transition-metal-catalyzed cross-coupling (e.g., Suzuki, Negishi), adding synthetic steps, cost, and metal impurity removal requirements. The DFES-Na method therefore offers a streamlined, operationally simple route to 5-(1,1-difluoroethyl)pyridin-2-amine that minimizes heavy metal contamination—a key consideration for pharmaceutical intermediate procurement.

Difluoroethylation DFES-Na Radical chemistry Synthesis

Computational ADME Integration: Metabolic Stability Prediction Supports Differentiation from Oxidation-Susceptible Isopropyl and Methoxy Analogs

The C–F bonds of the 1,1-difluoroethyl group are resistant to cytochrome P450-mediated oxidative metabolism, a well-established class-level advantage of gem-difluoro substituents over metabolically labile C–H bonds in isopropyl or methoxy groups [1]. Computational ADME profiling of 5-(1,1-difluoroethyl)pyridin-2-amine has been reported to identify CYP450 interaction liabilities [1], enabling early in silico triage. In a structurally related system, replacement of an ethyl group with a 1,1-difluoroethyl substituent improved microsomal stability by reducing oxidative metabolism at the benzylic position [2], a finding consistent with the predicted stability advantage of the target compound over isopropyl and methoxy congeners, which are inherently susceptible to hydroxylation and O-dealkylation, respectively.

Metabolic stability ADME Cytochrome P450 Computational chemistry

Procurement-Grade Availability: Commercial Supply at ≥98% Purity Across Multiple Vendors Enables Direct SAR Campaign Entry

5-(1,1-Difluoroethyl)pyridin-2-amine is stocked by multiple independent vendors at purities of ≥98% (HPLC) and ≥95% , providing immediate access without the need for custom synthesis. This contrasts with several regioisomeric or analog variants (e.g., 3-(1,1-difluoroethyl)pyridin-2-amine, CAS 2361713-18-8) which are available at lower purity (95%+) from fewer suppliers, potentially requiring re-purification before use in sensitive biochemical assays. The compound is classified for research and further manufacturing use only , with standard room temperature shipping in continental US regions , reducing logistical complexity for global procurement.

Commercial availability Purity Procurement Supply chain

5-(1,1-Difluoroethyl)pyridin-2-amine: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Scaffold Hopping in CNS-Targeted Kinase Inhibitor Programs Requiring Controlled LogP and Low Basicity

The LogP of ~1.2–1.5 and pKa of ~3.5–4.0 position 5-(1,1-difluoroethyl)pyridin-2-amine as a preferred 5-position pyridine bioisostere for CNS-penetrant kinase inhibitor cores (e.g., CDK9-targeted scaffolds), where the 1,1-difluoroethyl group reduces lipophilicity by ~1 log unit vs. isopropyl and lowers basicity >100-fold vs. the 4-substituted regioisomer, minimizing hERG and phospholipidosis liability. This combination is not simultaneously achievable with any single comparator: isopropyl provides adequate LogP but excessive basicity; methoxy provides low LogP but insufficient metabolic stability; CF₃ provides high metabolic stability but excessive lipophilicity.

Lead Optimization for Peripheral Targets Requiring Reduced CYP450-Mediated Clearance

The metabolic stability advantage conferred by the 1,1-difluoroethyl C–F bonds—demonstrated in structurally analogous triazolothienopyrimidine systems where difluoroethyl substitution improved microsomal stability over ethyl counterparts—makes this building block advantageous for lead series where rapid oxidative clearance of isopropyl or methoxy groups has been identified as a primary attrition pathway. Procurement of the pre-formed difluoroethyl pyridine intermediate accelerates SAR exploration by eliminating the need to install the difluoroethyl group on advanced intermediates.

Rapid Analog Generation via DFES-Na Difluoroethylation for Parallel SAR Libraries

The availability of DFES-Na reagent for direct, metal-free difluoroethylation enables medicinal chemistry teams to generate diverse 5-(1,1-difluoroethyl)pyridin-2-amine-derived libraries without transition metal catalysts, reducing purification burden and enabling high-throughput parallel synthesis. This contrasts with isopropyl or CF₃ analogs requiring Pd- or Cu-mediated couplings, which are less amenable to parallelization and introduce metal contamination that can confound biological assay results.

Precision Protonation-State Control in pH-Dependent Binding Assays

The ~2 log-unit pKa difference between 5- and 4-(1,1-difluoroethyl)pyridin-2-amine regioisomers provides a tunable handle for modulating the fraction of protonated species at physiological pH (7.4). Researchers designing compounds where the pyridine nitrogen engages in a key hydrogen bond or salt bridge should select the 5-substituted isomer when a predominantly neutral pyridine species is required (~99.9% neutral at pH 7.4 for pKa 3.5 vs. ~97.6% for pKa 5.78), directly impacting binding thermodynamics and selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1,1-Difluoroethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.